molecular formula C6H9F2NO2 B13484340 Ethyl 1-amino-2,2-difluoro-cyclopropanecarboxylate

Ethyl 1-amino-2,2-difluoro-cyclopropanecarboxylate

Cat. No.: B13484340
M. Wt: 165.14 g/mol
InChI Key: MVFCXCONKUYVPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-amino-2,2-difluorocyclopropane-1-carboxylate is a synthetic organic compound with a unique cyclopropane ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms in the cyclopropane ring imparts unique chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-amino-2,2-difluorocyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method involves the reaction of ethyl diazoacetate with a fluorinated alkene in the presence of a transition metal catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is typically stirred at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

Industrial production of ethyl 1-amino-2,2-difluorocyclopropane-1-carboxylate may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques allows for precise control of reaction conditions, minimizing impurities and optimizing production efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-amino-2,2-difluorocyclopropane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized cyclopropane derivatives .

Scientific Research Applications

Ethyl 1-amino-2,2-difluorocyclopropane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-amino-2,2-difluorocyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity for certain targets. Additionally, the cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules .

Comparison with Similar Compounds

Ethyl 1-amino-2,2-difluorocyclopropane-1-carboxylate can be compared with other fluorinated cyclopropane derivatives, such as:

The uniqueness of ethyl 1-amino-2,2-difluorocyclopropane-1-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H9F2NO2

Molecular Weight

165.14 g/mol

IUPAC Name

ethyl 1-amino-2,2-difluorocyclopropane-1-carboxylate

InChI

InChI=1S/C6H9F2NO2/c1-2-11-4(10)5(9)3-6(5,7)8/h2-3,9H2,1H3

InChI Key

MVFCXCONKUYVPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC1(F)F)N

Origin of Product

United States

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